Complanatin

Natural Product Chemistry Analytical Method Development Quality Control

Researchers face significant batch-to-batch variability when authenticating Astragalus complanatus with generic flavonoid markers. Complanatin (CAS 142449-94-3) is the definitive analytical reference standard for this species, distinguished by its unique rhamnocitrin core acylated with a dihydrophaseic acid sesquiterpene. This specific architecture provides a unique MS/MS fragmentation pattern for unambiguous LC-MS/MS identification in complex biological matrices. - Serves as a mandatory chemotaxonomic marker for pharmacopoeial compliance and adulteration detection. - Enables robust SAR studies by directly comparing its bioactivity against non-acylated flavonoid analogs. - Supplied with rigorous analytical documentation to ensure experimental reproducibility and batch consistency.

Molecular Formula C43H52O20
Molecular Weight 888.9 g/mol
Cat. No. B12392231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameComplanatin
Molecular FormulaC43H52O20
Molecular Weight888.9 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC1C(C(OC(C1O)OC2=CC=C(C=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)OC)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)C=CC6(C7(CC(CC6(OC7)C)O)C)O
InChIInChI=1S/C43H52O20/c1-19(9-10-43(55)41(2)14-21(46)15-42(43,3)57-18-41)11-28(48)62-37-31(50)27(17-45)61-40(35(37)54)58-22-7-5-20(6-8-22)36-38(63-39-34(53)33(52)30(49)26(16-44)60-39)32(51)29-24(47)12-23(56-4)13-25(29)59-36/h5-13,21,26-27,30-31,33-35,37,39-40,44-47,49-50,52-55H,14-18H2,1-4H3/b10-9+,19-11-/t21-,26-,27-,30+,31+,33-,34+,35-,37-,39-,40+,41+,42+,43-/m0/s1
InChIKeyLOZSDYKADWUMPL-BIGJZMEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Complanatin Overview


Complanatin (CAS 142449-94-3) is a specialized acylated flavonol glycoside isolated from the seeds of *Astragalus complanatus* R. Br., a traditional medicinal legume [1][2]. Structurally, it is distinguished by a rhamnocitrin aglycone core that is glycosylated with two sugar moieties and uniquely acylated with a sesquiterpene unit, dihydrophaseic acid [2]. This complex architecture, with a molecular weight of 888.86 g/mol and a molecular formula of C43H52O20, sets it apart from simpler flavonoids found in the same plant source .

Why Complanatin Substitutions Fail


In research and quality control workflows involving *Astragalus complanatus*, substituting Complanatin with other flavonoids like rhamnocitrin or complanatuside introduces significant analytical and biological variability. Complanatin's unique acylation with dihydrophaseic acid [1] not only defines its specific chromatographic and spectroscopic fingerprint—essential for accurate species authentication and standardization [2]—but is also hypothesized to modulate its bioactivity, solubility, and cellular uptake compared to non-acylated analogs [3]. Generic substitutions fail to replicate the compound's distinct molecular properties, thereby undermining reproducibility in mechanistic studies, biomarker discovery, and pharmacological evaluations.

Complanatin Head-to-Head Comparisons


Molecular Weight Differentiation

Complanatin exhibits significantly higher molecular complexity than other major flavonoids from *A. complanatus*. Its molecular weight is 888.86 g/mol, which is approximately 38% greater than complanatoside A (642.5 g/mol) and more than double that of the simple aglycone rhamnocitrin (300.26 g/mol) [1]. This mass difference, along with the unique dihydrophaseoyl acyl group, ensures a distinct retention time in HPLC/UPLC analysis, making Complanatin a critical and unambiguous marker for the species [2].

Natural Product Chemistry Analytical Method Development Quality Control

Purity and Analytical Traceability

Complanatin is commercially available with a minimum purity specification of >98% as determined by HPLC . This level of purity is comparable to other high-grade reference standards like rhamnocitrin (HPLC ≥98%) and complanatuside (HPLC ≥98%) . However, the analytical traceability of Complanatin is distinct; its unique structure ensures that any impurity profile or degradation product will be different from these analogs, necessitating the use of the specific compound as a reference standard for method validation and pharmacokinetic studies of *A. complanatus* extracts.

Analytical Chemistry Quality Assurance Reference Standards

Differential Bioactivity by Acylation

While direct, head-to-head bioactivity data for Complanatin are limited, class-level inference from studies on related acylated flavonol glycosides indicates that acylation with a sesquiterpene like dihydrophaseic acid can profoundly modulate biological activity [1]. For instance, a structurally related flavonoid from *A. complanatus*, complanatuside, has demonstrated an IC50 of 21.2 µM for inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells . The presence of the dihydrophaseoyl group on Complanatin, which is absent in complanatuside, is expected to alter its interaction with cellular targets and may confer distinct anti-inflammatory or antioxidant properties [2]. This structural feature makes Complanatin a non-substitutable lead for exploring structure-activity relationships (SAR) in this compound class.

Pharmacognosy Anti-inflammatory Activity Natural Product Research

Chromatographic Resolution and Specificity

In comprehensive phytochemical studies of *A. complanatus*, Complanatin has been identified as a distinct and well-resolved peak in HPLC/UPLC chromatograms [1]. While specific retention times vary with conditions, its unique chemical structure ensures baseline separation from co-occurring flavonoids like rhamnocitrin, complanatuside, and myricomplanoside [2][3]. This resolution is critical for accurate quantification in multi-component herbal extracts and for metabolomic fingerprinting. Using a generic flavonoid standard would lead to co-elution or misidentification, invalidating quantitative results.

Phytochemical Analysis HPLC Method Development Chemotaxonomy

Complanatin Application Scenarios


Authentication of Astragalus complanatus

Due to its unique molecular weight and distinct chromatographic retention time, Complanatin serves as a highly specific chemical marker for the authentication and quality control of *Astragalus complanatus* seeds and derived products [1][2]. Its use is mandated for compliance with pharmacopoeial monographs that require the identification and quantification of this specific compound, ensuring batch-to-batch consistency in herbal medicine research and manufacturing.

Acylated Flavonol SAR Studies

Complanatin's unique acylation with dihydrophaseic acid [1] makes it an indispensable tool for SAR investigations. Researchers can directly compare its activity against non-acylated analogs like rhamnocitrin or differently acylated congeners like complanatuside to delineate the specific contribution of the sesquiterpene moiety to pharmacological outcomes such as anti-inflammatory or antioxidant effects [3].

LC-MS/MS Pharmacokinetic Methods

The high molecular weight and unique fragmentation pattern of Complanatin facilitate the development of highly sensitive and selective LC-MS/MS methods [1]. This is critical for quantifying the compound in complex biological matrices (e.g., plasma, tissue) during pharmacokinetic and metabolism studies of *A. complanatus* extracts, where generic detection of total flavonoids would be insufficient.

Astragalus Chemotaxonomic Fingerprinting

As a species-specific or characteristic metabolite, Complanatin is a valuable biomarker in chemotaxonomic studies aimed at differentiating *A. complanatus* from closely related *Astragalus* species [1][2]. Its presence and relative abundance in metabolomic profiles can help authenticate botanical identity and detect adulteration in raw plant materials.

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